molecular formula C13H16N2 B11899611 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine CAS No. 22401-80-5

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine

Katalognummer: B11899611
CAS-Nummer: 22401-80-5
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: VMHVGHSXXOOLRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by a fused cycloheptane ring and an indole moiety, which imparts unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with aniline derivatives in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
  • 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol
  • 1,5,6,7-Tetrahydro-4H-indol-4-one

Uniqueness

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

22401-80-5

Molekularformel

C13H16N2

Molekulargewicht

200.28 g/mol

IUPAC-Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indol-4-amine

InChI

InChI=1S/C13H16N2/c14-11-7-4-6-10-9-5-2-1-3-8-12(9)15-13(10)11/h4,6-7,15H,1-3,5,8,14H2

InChI-Schlüssel

VMHVGHSXXOOLRS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(CC1)NC3=C2C=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.